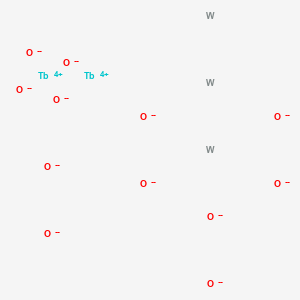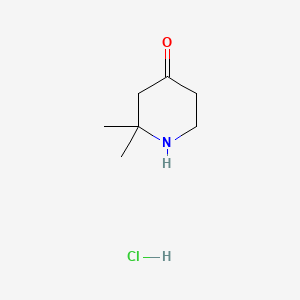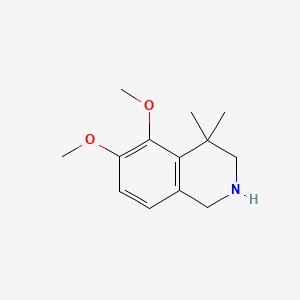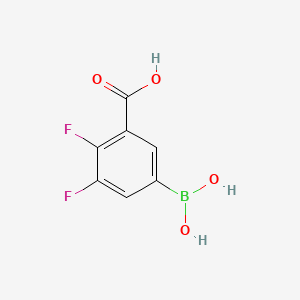
3-羧基-4,5-二氟苯硼酸
描述
3-Carboxy-4,5-difluorophenylboronic acid is a chemical compound with the CAS Number: 1217500-81-6 . It has a molecular weight of 201.92 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3-Carboxy-4,5-difluorophenylboronic acid and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 3-Carboxy-4,5-difluorophenylboronic acid is represented by the InChI Code: 1S/C7H5BF2O4/c9-5-2-3 (8 (13)14)1-4 (6 (5)10)7 (11)12/h1-2,13-14H, (H,11,12) . The average mass is 157.911 Da and the monoisotopic mass is 158.035065 Da .Chemical Reactions Analysis
3-Carboxy-4,5-difluorophenylboronic acid and similar compounds are often used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also be used to produce fluorinated biaryl derivatives . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
3-Carboxy-4,5-difluorophenylboronic acid is a solid at room temperature . It has a molecular weight of 201.92 and is stored at a temperature between 2-8°C .科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
3-Carboxy-4,5-difluorophenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with electrophilic halides in the presence of a palladium catalyst. This method is widely used for synthesizing pharmaceuticals, agrochemicals, and organic materials due to its high tolerance of various functional groups and its operational simplicity.
Synthesis of Fluorinated Aromatic Compounds
The introduction of fluorine atoms into aromatic compounds can significantly alter their chemical and biological properties3-Carboxy-4,5-difluorophenylboronic acid serves as a precursor for synthesizing fluorinated biaryl derivatives, which are important in medicinal chemistry for their enhanced metabolic stability and binding selectivity .
Development of Liquid Crystalline Materials
Liquid crystalline materials have applications in displays, sensors, and other advanced technologies. The difluorophenyl group in 3-Carboxy-4,5-difluorophenylboronic acid can be used to synthesize novel liquid crystalline materials with improved thermal stability and electro-optical properties .
Angiogenesis Inhibitors
In the field of cancer research, angiogenesis inhibitors are crucial for preventing the growth of new blood vessels that tumors need to grow3-Carboxy-4,5-difluorophenylboronic acid is involved in the synthesis of honokiol analogs, which have shown potential as angiogenesis inhibitors .
Leukotriene Receptor Agonists
Leukotrienes are inflammatory mediators in the body, and their receptors are targets for treating asthma and allergic rhinitis3-Carboxy-4,5-difluorophenylboronic acid is used in the synthesis of potent leukotriene B4 receptor agonists, which could lead to new therapeutic agents .
Borane Reductions
The carboxy group in 3-Carboxy-4,5-difluorophenylboronic acid allows for its use in enantioselective borane reductions. This application is important in the synthesis of chiral molecules, which are essential for creating specific drug molecules with the desired biological activity .
作用机制
Target of Action
The primary target of 3-Carboxy-4,5-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond, a fundamental process in organic synthesis . This process is exceptionally mild and functional group tolerant, making it a versatile tool in the field of organic chemistry .
Action Environment
The action of 3-Carboxy-4,5-difluorophenylboronic acid is influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions, but it should be stored in a cool, dry, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy in the SM coupling reaction can be affected by the presence of other reagents and the specific conditions under which the reaction is carried out .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word ‘Warning’ and the hazard statements H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting .
未来方向
The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of 3-Carboxy-4,5-difluorophenylboronic acid, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Future research may focus on developing new boron reagents for this process, with properties tailored for application under specific coupling conditions .
属性
IUPAC Name |
5-borono-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-5-2-3(8(13)14)1-4(6(5)10)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXKMKWZQXDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675145 | |
| Record name | 5-Borono-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-4,5-difluorophenylboronic acid | |
CAS RN |
1217500-81-6 | |
| Record name | 5-Borono-2,3-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Borono-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



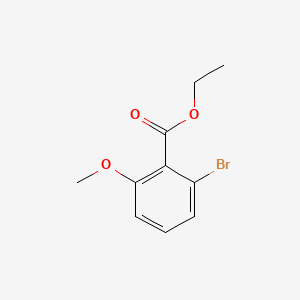
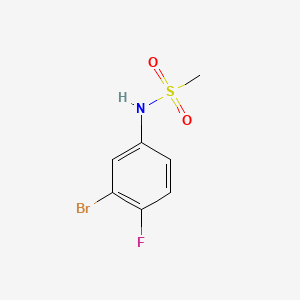
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)
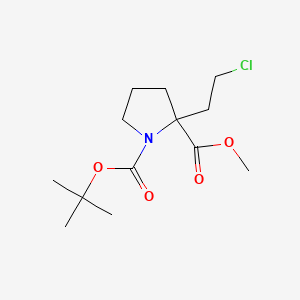


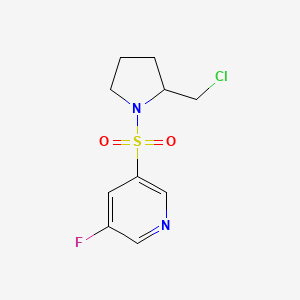

![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)
